molecular formula C9H9NO3 B13333259 1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B13333259
M. Wt: 179.17 g/mol
InChI Key: SGRYYICHDDJELF-UHFFFAOYSA-N
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Description

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a heterocyclic compound featuring a dihydropyridine core substituted with an allyl group at the N1 position, a ketone group at C6, and a carboxylic acid moiety at C2. This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

6-oxo-1-prop-2-enylpyridine-3-carboxylic acid

InChI

InChI=1S/C9H9NO3/c1-2-5-10-6-7(9(12)13)3-4-8(10)11/h2-4,6H,1,5H2,(H,12,13)

InChI Key

SGRYYICHDDJELF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=C(C=CC1=O)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrothermal reaction of 2-chloro-5-trifluoromethylpyridine with water at elevated temperatures (100-180°C) for 24-72 hours. This reaction yields white crystalline 6-oxo-1,6-dihydropyridine-3-carboxylic acid, which can then be further functionalized to introduce the allyl group .

Chemical Reactions Analysis

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 1-allyl-6-hydroxy-1,6-dihydropyridine-3-carboxylic acid.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Condensation: The carboxylic acid group can react with amines to form amides or with alcohols to form esters.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions include N-oxides, hydroxyl derivatives, amides, and esters.

Scientific Research Applications

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit the activity of certain enzymes by binding to their active sites. The presence of the allyl group enhances the compound’s ability to interact with hydrophobic pockets within the target proteins, while the keto and carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 3719-45-7)

  • Structure : Methyl group at N1 instead of allyl.
  • Properties : Melting point 240–245°C; acts as a tryptophan-niacin metabolite and inhibits AP-1-mediated inflammation .
  • Applications : Used in studies of oxidative stress and cancer due to its bioactivity .

1-Phenyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 77837-08-2)

  • Structure : Phenyl group at N1.
  • Properties : Key metabolite of pirfenidone (an antifibrotic drug) with a molecular weight of 215.2 g/mol .
  • Applications : Investigated as a biomarker for pirfenidone pharmacokinetics .

1-Benzyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid

  • Structure : Benzyl group at N1.
  • Properties: Used in synthesizing protease inhibitors (e.g., compound 8 in ) with IC₅₀ values in the nanomolar range against Trypanosoma cruzi .
  • Applications : Drug discovery for Chagas disease .

1-Hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS 677763-18-7)

  • Structure : Hydroxyl group at N1.
  • Properties : Molecular weight 155.11 g/mol; used in coordination polymers with Zn(II) for catalytic applications .

Biological Activity

1-Allyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid (CAS No. 66158-33-6) is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activities, and mechanisms of action of this compound based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives with potential pharmacological properties. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity while maintaining biological efficacy .

Anticancer Properties

This compound has demonstrated promising cytotoxic effects against several cancer cell lines. A study evaluated its activity against various tumor cells, including:

Cell Line Type of Cancer Inhibition Percentage
U251Human Glioblastoma>50%
PC-3Human Prostatic Adenocarcinoma>50%
K-562Human Chronic Myelogenous Leukemia>50%
HCT-15Human Colorectal Adenocarcinoma>50%
MCF-7Human Mammary Adenocarcinoma>50%
SKLU-1Human Lung Adenocarcinoma>50%

These results indicate that the compound may serve as a lead candidate for developing new anticancer agents .

The mechanisms underlying the anticancer effects of this compound involve several pathways:

  • PARP Inhibition : Docking studies suggest that this compound exhibits high affinity for the PARP-1 protein, which is crucial in DNA repair mechanisms. The binding interactions include hydrogen bonds and π–π interactions with key amino acids in the protein structure .
  • Nucleophilicity and Electrophilicity : The compound's reactivity is attributed to its functional groups (carbonyl and hydroxyl), which enhance its nucleophilic character, making it capable of interacting with electrophilic sites in cellular targets .
  • Electrostatic Potential : Molecular electrostatic potential analyses indicate that the compound can stabilize interactions with receptor sites through its polar functional groups, further enhancing its biological activity .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

Case Study 1: Cytotoxicity in Tumor Cells

A study investigating the cytotoxic effects of various derivatives of 1-Allyl-6-oxo compounds found that certain modifications significantly enhanced their potency against cancer cells while minimizing toxicity to normal cells .

Case Study 2: In Vivo Efficacy

In vivo studies are still limited; however, preliminary results indicate that compounds similar to 1-Allyl-6-oxo derivatives exhibit substantial tumor growth inhibition in animal models when administered at therapeutic doses .

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